molecular formula C18H16N2S2 B2679708 2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole CAS No. 69961-85-9

2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole

Cat. No.: B2679708
CAS No.: 69961-85-9
M. Wt: 324.46
InChI Key: YQVXQQHJLCNVDQ-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological and industrial applications Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . The butyl chain can then be introduced through a nucleophilic substitution reaction using a suitable butyl halide .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of magnetic Fe3O4@SiO2/collagen as a nanocatalyst has been reported to facilitate the synthesis of 2-arylbenzothiazoles . This method offers benefits such as high catalytic activity, easy magnetic separation, and reusability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the butyl chain, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Butyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole is unique due to its dual benzothiazole moieties connected by a butyl chain. This structure may confer distinct properties, such as enhanced biological activity or improved solubility, compared to other benzothiazole derivatives.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S2/c1-3-9-15-13(7-1)19-17(21-15)11-5-6-12-18-20-14-8-2-4-10-16(14)22-18/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVXQQHJLCNVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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